

Core Mechanism of Action: Dual-Inhibition of Mutant PI3K α

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Compound Focus: Inavolisib

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Inavolisib (GDC-0077) is an oral, ATP-competitive small molecule inhibitor that demonstrates **high specificity for the mutant p110 α catalytic subunit** of PI3K α while also inducing its selective degradation [1]. This represents a significant advancement over earlier, less selective PI3K inhibitors.

Molecular Binding and Selectivity

The X-ray crystal structure of **inavolisib** in complex with PI3K α (PDB: 8EXV) reveals key interactions [2]:

- The **fluorine atom** hydrogen bonds with Ser774
- The **oxazolidinone oxygen** hydrogen bonds with Asp810
- The **benzoxazepine oxygen** hydrogen bonds with Trp780
- The **phenyl NH group** hydrogen bonds with Arg770
- The **carboxamide moiety** forms three hydrogen bonds with Gln859 and the backbone carbonyl of Ser854

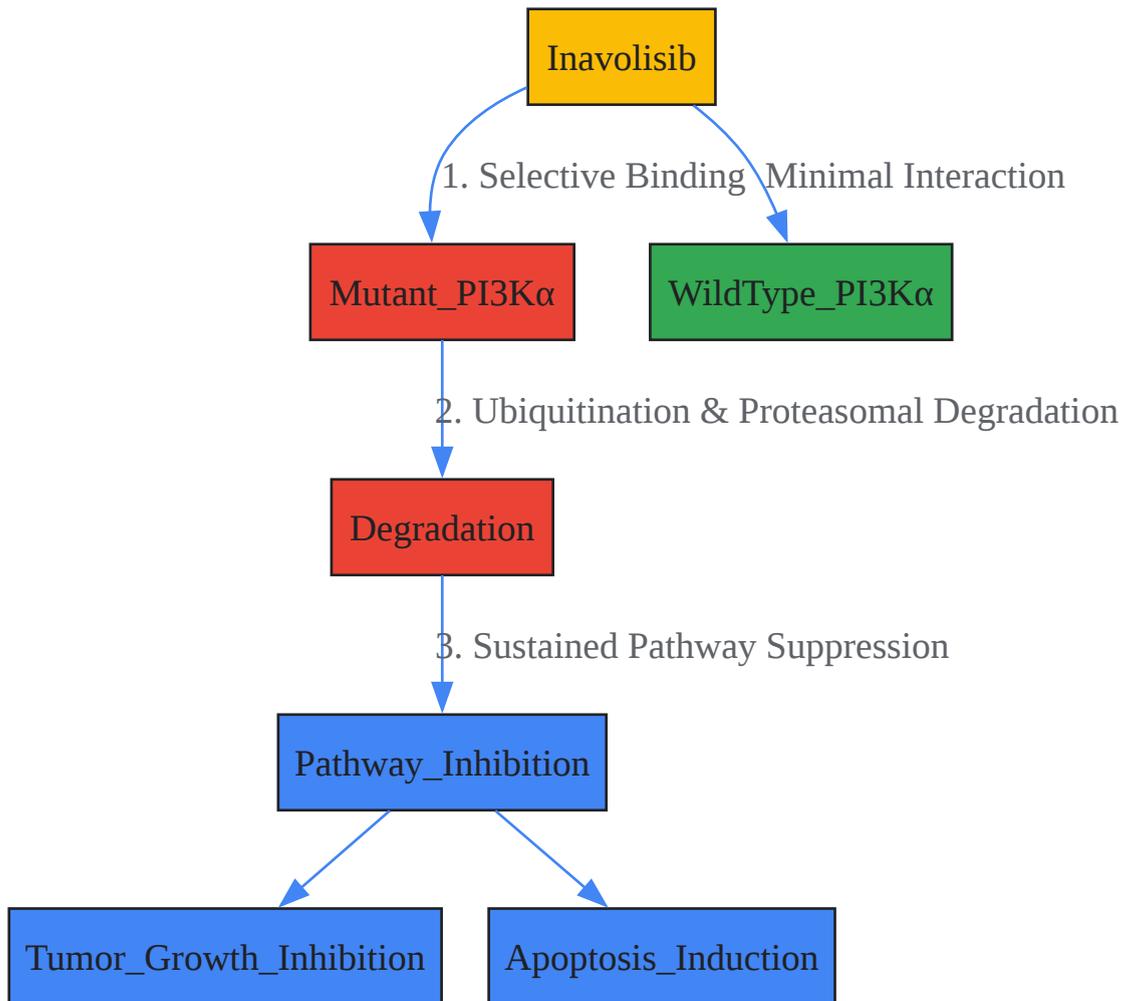
This extensive network of specific interactions underpins **inavolisib**'s remarkable **361-fold selectivity** for PI3K α over the PI3K δ isoform, and greater than 300-fold selectivity over other Class I PI3K isoforms [1] [2].

Unique Degradation Mechanism

Unlike conventional inhibitors that merely block enzymatic activity, **inavolisib** induces **proteasome-mediated degradation of mutant p110 α** [1] [3]. The compound selectively binds to the mutant p110 α /p85 β

complex, triggering ubiquitination and subsequent proteasomal degradation of the mutant protein while sparing the wild-type subunit [3].

The diagram below illustrates this unique degradation mechanism and its therapeutic impact:



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Quantitative Biochemical and Cellular Profiling

Table 1: Biochemical and Cellular Potency of Inavolisib and Analogs [2]

Compound	PI3K α Ki (nM)	Selectivity PI3K δ /PI3K α (fold)	HCC1954 pPRAS40 EC50 (nM)	Ratio HDQ-P1/HCC1954
Taselisib	0.090	1	24	2.3
Compound a	0.346	22	89	1.4
Compound c	0.026	8	ND	ND
Compound d	0.043	46	ND	ND
Inavolisib	0.034	361	19	4.4

Table 2: Pharmacokinetic Properties of Inavolisib [3] [2]

Parameter	Value	Notes
Absorption		
Absolute Bioavailability	76%	
Tmax (steady-state)	3 hours	
Cmax (steady-state)	69 ng/mL	
AUC (steady-state)	1010 h·ng/mL	
Distribution		
Volume of Distribution (Vd)	155 L	
Protein Binding	37%	
Elimination		

Parameter	Value	Notes
Half-life ($t_{1/2}$)	15 hours	
Clearance (CL)	8.8 L/h	
Excretion		
Feces	48% (11% unchanged)	
Urine	49% (40% unchanged)	

Key Experimental Methodologies

Biochemical PI3K α Inhibition Assay

Purpose: Measure direct enzymatic inhibition of PI3K α and isoform selectivity [2]. **Method:**

- Use recombinant human PI3K isoforms (α , β , γ , δ)
- Employ lipid kinase activity assay measuring PIP3 production
- Determine IC50 values and calculate Ki using appropriate kinetic models
- **Critical step:** Compare mutant (H1047R, E545K) vs wild-type PI3K α

Cellular Degradation Assay

Purpose: Quantify mutant p110 α protein degradation [1] [3]. **Method:**

- Culture PIK3CA-mutant breast cancer cell lines (e.g., HCC1954, MCF7)
- Treat with **inavolisib** for 24 hours
- Harvest cells and perform Western blotting for p110 α
- Normalize to loading controls and quantify degradation percentage
- Include proteasome inhibitor (MG132) as control to confirm mechanism

In Vivo Efficacy Studies

Purpose: Evaluate antitumor activity in relevant models [1]. **Method:**

- Use patient-derived xenograft (PDX) models with common PIK3CA mutations
- Administer **inavolisib** orally, once daily as single agent and in combination
- Monitor tumor volume twice weekly
- Collect tumors for pharmacodynamic analysis (pAKT, pS6)
- **Key combination:** Test with palbociclib and fulvestrant to mimic clinical regimen

Therapeutic Implications and Clinical Validation

The dual mechanism of **inavolisib** addresses a key limitation of earlier PI3K inhibitors: **feedback reactivation of the pathway** [3]. By degrading the mutant protein, **inavolisib** provides more sustained pathway suppression.

The phase III INAVO120 trial (NCT04191499) validated this approach, demonstrating a **57% reduction in risk of disease progression** (HR=0.43) and **33% reduction in risk of death** (HR=0.67) in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer [4] [5].

Inavolisib represents a paradigm shift in PI3K α -targeted therapy, moving beyond inhibition to targeted degradation. This approach achieves enhanced mutant specificity and sustained pathway suppression, addressing key limitations of earlier agents in this class.

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